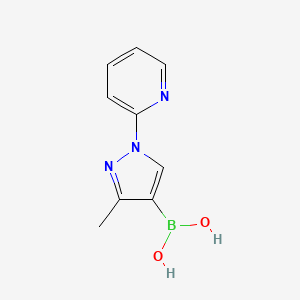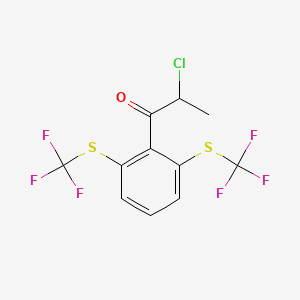
Phosphine oxide, diphenyl-1-pyrenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl-1-pyrenyl-, typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method is widely used due to its convenience and efficiency . The reaction conditions often include the use of solvents like DMSO and the application of heat and ultrasound to assist in the dissolution of the compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, diphenyl-1-pyrenyl-, are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenyl-1-pyrenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photo-induced oxidation, which leads to significant changes in its optical properties .
Common Reagents and Conditions
Common reagents used in the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include Grignard reagents, chlorophosphines, and solvents like DMSO. The reactions often require controlled conditions such as specific temperatures and the use of ultrasound to enhance solubility .
Major Products Formed
The major products formed from the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include various phosphine derivatives and oxidized products that exhibit unique optical properties .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenyl-1-pyrenyl-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphine oxide, diphenyl-1-pyrenyl-, involves its photo-induced oxidation, which leads to significant changes in its optical properties. This process is driven by the interaction of the phosphorus atom with light, resulting in the unique AIE/ACQ transitions and third-order nonlinear optical signal changes .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, diphenyl-1-pyrenyl-, is unique due to its remarkable third-order nonlinear optical signal changes and its ability to undergo phototriggered AIE/ACQ transitions. Similar compounds include other phosphine derivatives such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine, which also exhibit interesting optical properties but may not have the same level of phototriggered transitions .
Eigenschaften
CAS-Nummer |
110988-94-8 |
|---|---|
Molekularformel |
C28H19OP |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
1-diphenylphosphorylpyrene |
InChI |
InChI=1S/C28H19OP/c29-30(23-10-3-1-4-11-23,24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |
InChI-Schlüssel |
DDDLSFKMACAIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
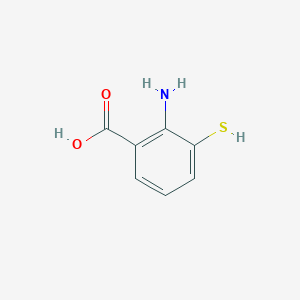
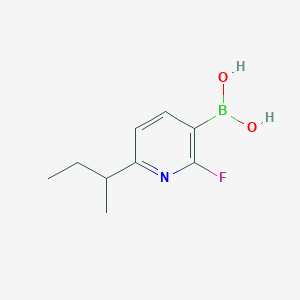
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
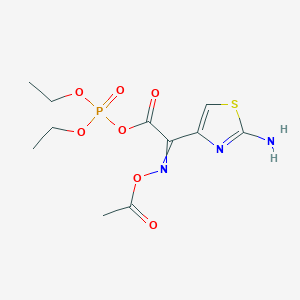
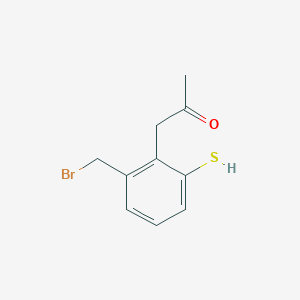
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)




![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
